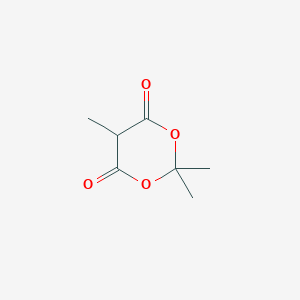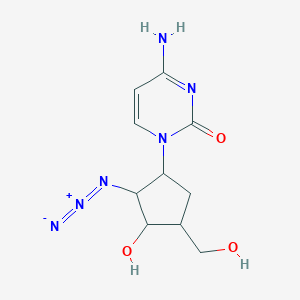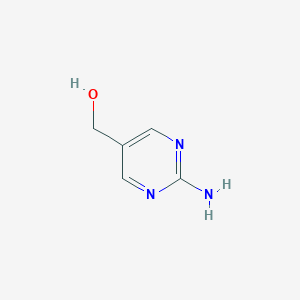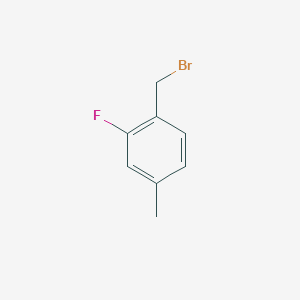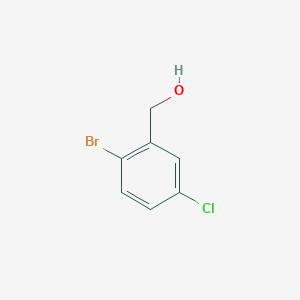![molecular formula C13H18O9 B050294 [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate CAS No. 123163-97-3](/img/structure/B50294.png)
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate, also known as triacetyloleandomycin, is a macrolide antibiotic that is commonly used in scientific research. This compound is derived from oleandomycin, which is produced by the bacterium Streptomyces antibioticus. Triacetyloleandomycin has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate is similar to that of other macrolide antibiotics. It binds to the 50S subunit of bacterial ribosomes, preventing the formation of peptide bonds and inhibiting protein synthesis. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemische Und Physiologische Effekte
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. This compound has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. In addition, [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has been found to have antitumor activity, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. It has also been extensively studied, making it a valuable tool for investigating various biological processes. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. In addition, it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate. One area of interest is the development of new macrolide antibiotics that are more effective against drug-resistant bacteria. Another area of interest is the investigation of the immunomodulatory effects of this compound, which could lead to the development of new therapies for autoimmune diseases. Finally, there is also interest in the use of [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate as a tool for investigating the role of protein synthesis in various biological processes.
Synthesemethoden
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate can be synthesized from oleandomycin through a series of chemical reactions. First, oleandomycin is acetylated with acetic anhydride to produce diacetyl-oleandomycin. This intermediate is then treated with acetic anhydride and pyridine to form triacetyl-oleandomycin. Finally, triacetyl-oleandomycin is treated with acetic anhydride and pyridine again to produce [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate.
Wissenschaftliche Forschungsanwendungen
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has a wide range of scientific research applications. It has been used to study the mechanism of action of macrolide antibiotics, as well as their interactions with bacterial ribosomes. This compound has also been used to investigate the role of macrolides in the treatment of infectious diseases, such as tuberculosis and pneumonia. In addition, [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has been used to study the pharmacokinetics and pharmacodynamics of macrolide antibiotics.
Eigenschaften
CAS-Nummer |
123163-97-3 |
|---|---|
Produktname |
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate |
Molekularformel |
C13H18O9 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
[(3S,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m0/s1 |
InChI-Schlüssel |
MJOQJPYNENPSSS-ACJTYDJDSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



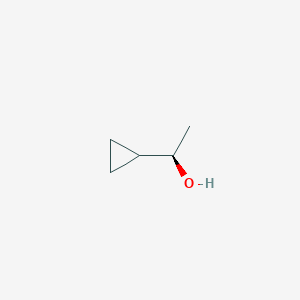
![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)

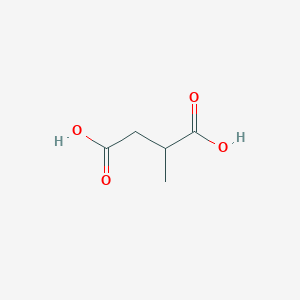
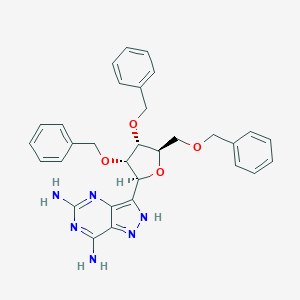
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
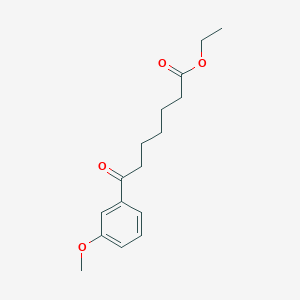
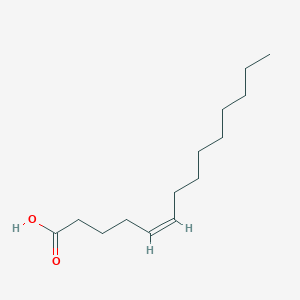
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
